Vasorelaxant Potency: 6-Aryl-5-piperidino-3-hydrazinopyridazine Derivatives vs. Hydralazine
Derivatives of 3-hydrazinylpyridazine, specifically 6-aryl-5-piperidino-3-hydrazinopyridazines (1a, 1b, 1c), demonstrate significantly greater vasorelaxant potency than the clinically established antihypertensive hydralazine (1-hydrazinylphthalazine) in isolated rat thoracic aorta assays [1].
| Evidence Dimension | Vasorelaxant Potency (IC50) |
|---|---|
| Target Compound Data | Compounds 1a, 1b, and 1c (IC50 values not specified in abstract, but reported as 'greater than that of hydralazine') |
| Comparator Or Baseline | Hydralazine (1-hydrazinylphthalazine) |
| Quantified Difference | Potency of new compounds > Hydralazine potency |
| Conditions | Rat aortic rings contracted with noradrenaline or high K+, with or without endothelium |
Why This Matters
This direct comparison validates the 3-hydrazinylpyridazine scaffold as a superior starting point for developing next-generation vasodilators with potentially improved efficacy over the historical gold standard hydralazine.
- [1] Gil-Longo, J., et al. (1998). Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: Comparison with hydralazine. European Journal of Medicinal Chemistry, 33(2), 143-151. View Source
